

Application Notes and Protocols: 3-Quinolinecarbonitrile in the Synthesis of Kinase Inhibitors

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Compound of Interest

Compound Name: 3-Quinolinecarbonitrile

Cat. No.: B1294724

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Introduction

The **3-quinolinecarbonitrile** scaffold has emerged as a privileged structure in the design and synthesis of potent and selective kinase inhibitors. This structural motif is a key component in numerous small molecules targeting a range of kinases implicated in cancer and other diseases. The strategic placement of the nitrile group at the 3-position of the quinoline ring, often in conjunction with an aniline substituent at the 4-position, has proven to be a highly effective strategy for developing ATP-competitive inhibitors. This document provides detailed application notes, experimental protocols, and data for researchers engaged in the discovery and development of kinase inhibitors based on the **3-quinolinecarbonitrile** core.

The development of 4-anilino-**3-quinolinecarbonitriles** was a logical progression from the earlier successful 4-anilinoquinazoline kinase inhibitors. Researchers envisioned that replacing the 3-nitrogen atom of the quinazoline ring with a carbon atom bearing an electron-withdrawing group, such as nitrile, could lead to potent inhibitors. This hypothesis proved to be correct, leading to the discovery of a new class of kinase inhibitors with tunable selectivity against various kinases, including the Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Abl kinase.

Featured Compounds

Two prominent examples of clinically relevant kinase inhibitors featuring the **3-quinolinecarbonitrile** scaffold are Pelitinib (EKB-569) and Bosutinib (SKI-606).

- Pelitinib (EKB-569) is an irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) family of kinases.^{[1][2]} It covalently binds to a cysteine residue in the active site of EGFR, leading to sustained inhibition of downstream signaling pathways.
- Bosutinib (SKI-606) is a dual inhibitor of Src and Abl kinases.^{[3][4]} It is an ATP-competitive inhibitor used in the treatment of chronic myeloid leukemia (CML).

Quantitative Data

The following tables summarize the in vitro inhibitory activities of representative **3-quinolinecarbonitrile**-based kinase inhibitors against various kinases. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of Pelitinib (EKB-569)

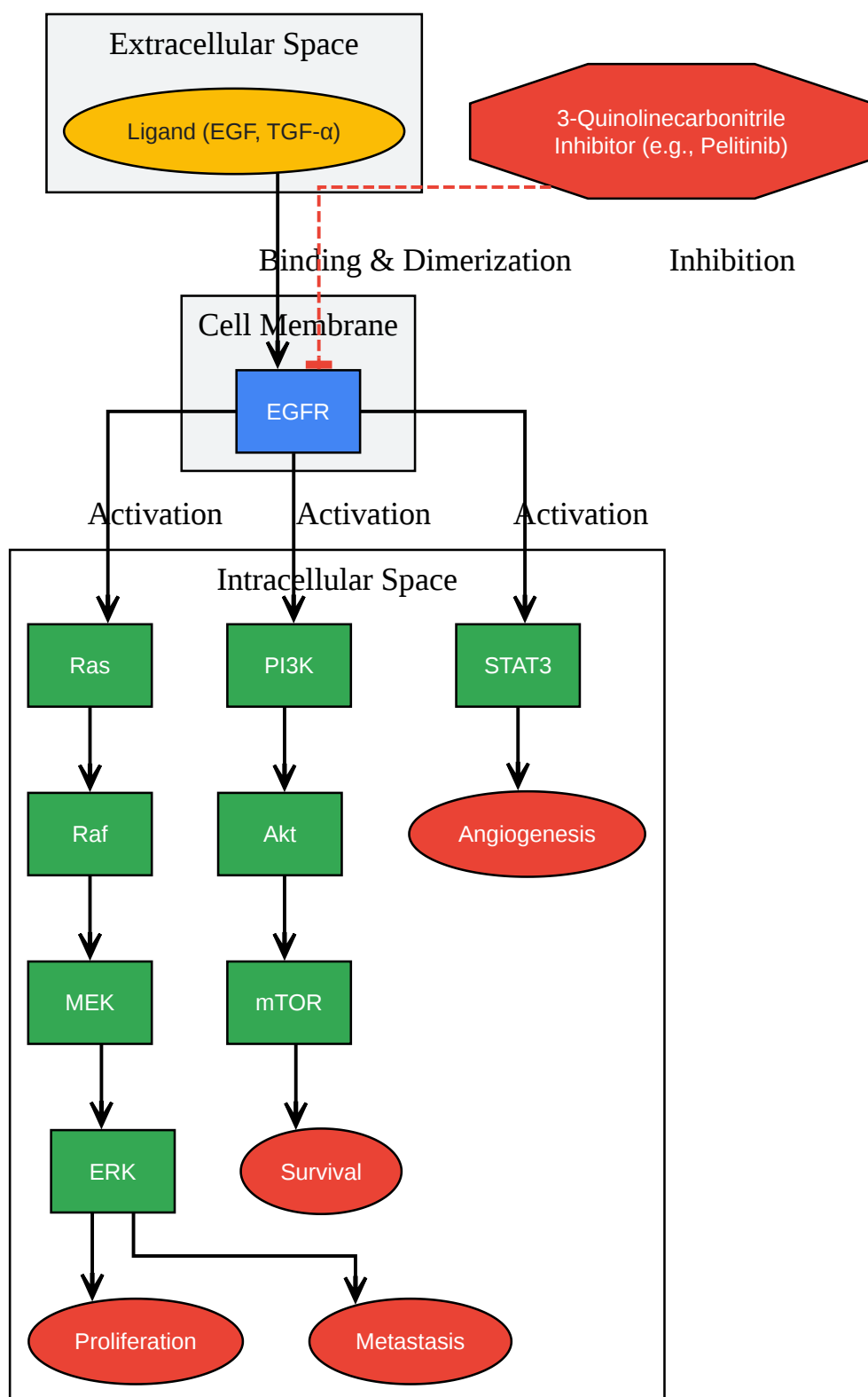
Target Kinase	IC ₅₀ (nM)	Assay Conditions
EGFR	38.5	In vitro kinase assay ^{[1][2][5][6]}
HER2/ErbB2	1255	In vitro kinase assay ^{[1][2]}
Src	282	In vitro kinase assay ^{[1][2]}
MEK/ERK	800	In vitro kinase assay ^{[1][2]}
c-Met	4100	In vitro kinase assay ^[1]
Raf	3353	In vitro kinase assay ^[1]
Cdk4	>20000	In vitro kinase assay ^[1]

Table 2: Inhibitory Activity of Bosutinib (SKI-606)

Target Kinase	IC50 (nM)	Assay Conditions
Src	1.2	Cell-free enzymatic assay[3][7]
Abl	1	Cell-free enzymatic assay[3][4]

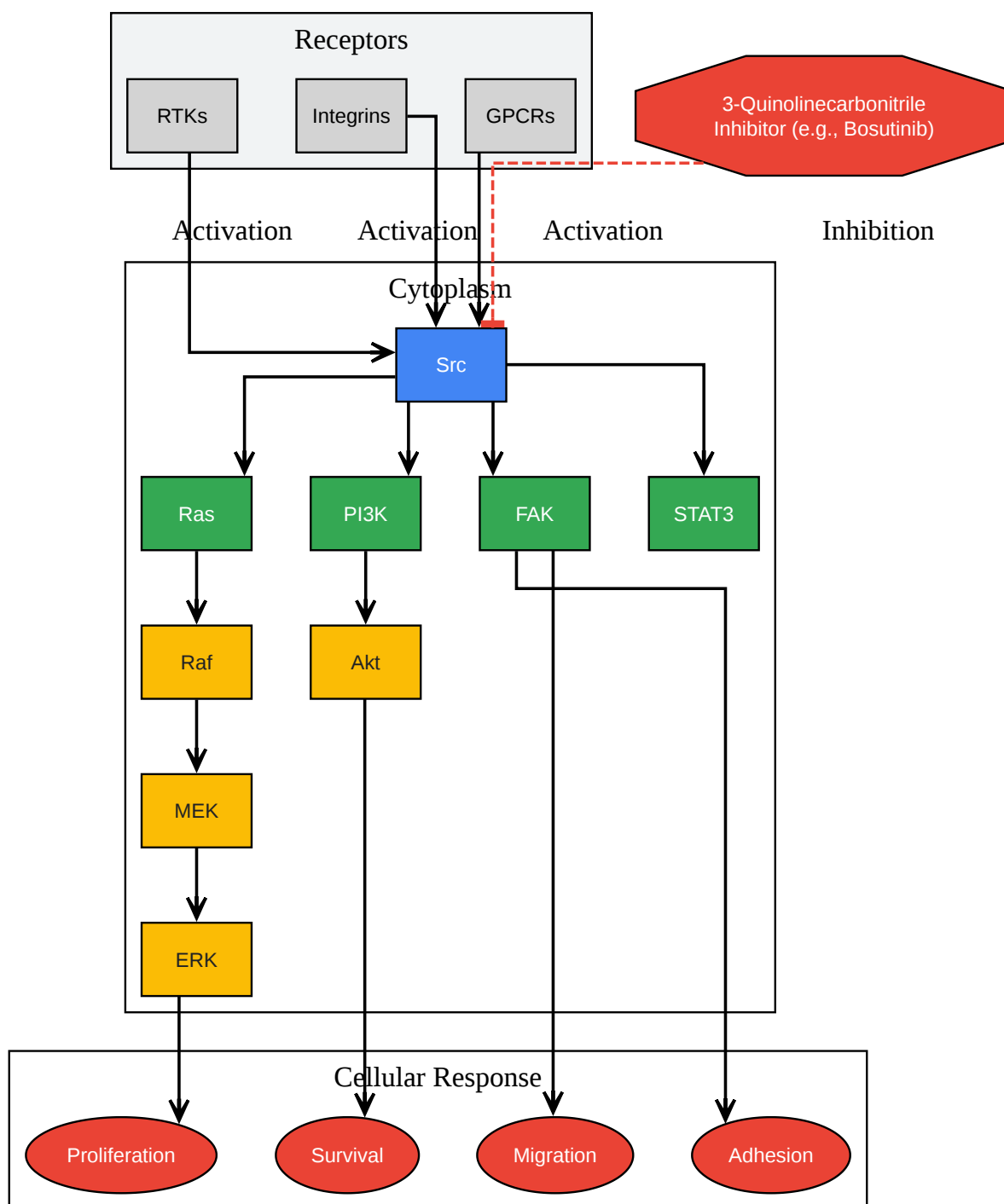
Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by **3-quinolinecarbonitrile**-based inhibitors.



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Caption: EGFR Signaling Pathway Inhibition.



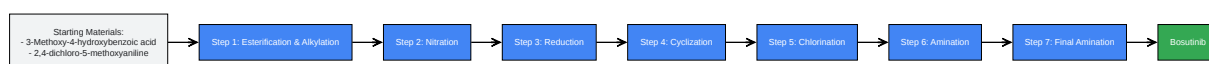
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Caption: Src Signaling Pathway Inhibition.

Experimental Protocols

Synthesis of 4-((2,4-dichloro-5-methoxyphenyl)amino)-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile (Bosutinib)

This protocol describes a synthetic route to Bosutinib, a potent Src/Abl inhibitor.[8]



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Caption: General Synthesis Workflow for Bosutinib.

Step 1: Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate A mixture of methyl 4-hydroxy-3-methoxybenzoate, 1-bromo-3-chloropropane, and potassium carbonate in DMF is heated. After cooling, the mixture is poured into ice-water, and the solid product is filtered and washed.[8]

Step 2: Synthesis of Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate Nitric acid is added dropwise to a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid at room temperature, followed by heating. The mixture is then washed with ice-water and saturated sodium bicarbonate.[8]

Step 3: Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate Powdered iron and ammonium chloride are added to a mixture of methanol and water and heated to reflux. A solution of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate in methanol is then added dropwise, and the mixture is refluxed. The catalyst is filtered off, and the methanol is evaporated.[8]

Step 4: Cyclization to form the quinoline core The amino ester from Step 3 is reacted with 3,3-diethoxypropionitrile in the presence of an acid catalyst to form a Schiff's base, which then undergoes thermal cyclization to form the 4-hydroxyquinoline-3-carbonitrile derivative.[8]

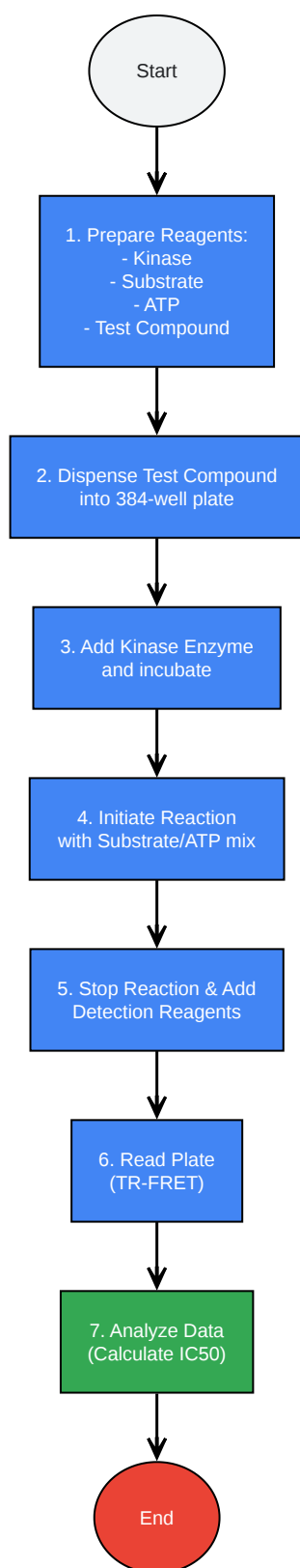
Step 5: Chlorination The 4-hydroxyquinoline-3-carbonitrile is chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 4-chloroquinoline derivative.^[8]

Step 6: First Amination The 4-chloroquinoline is reacted with 2,4-dichloro-5-methoxyaniline in a suitable solvent to afford the 4-anilinoquinoline intermediate.

Step 7: Final Amination The 7-(3-chloropropoxy) intermediate is reacted with 1-methylpiperazine to yield the final product, Bosutinib.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol outlines a general method for determining the in vitro inhibitory activity of **3-quinolinecarbonitrile** derivatives against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.



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Caption: In Vitro Kinase Assay Workflow.

Materials:

- Recombinant kinase
- Biotinylated peptide substrate
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compound (**3-quinolinecarbonitrile** derivative) dissolved in DMSO
- Stop/detection solution (e.g., EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)
- Low-volume 384-well assay plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of the test compound in kinase reaction buffer.
- Add a small volume (e.g., 5 µL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Add the kinase enzyme solution to each well and incubate for a defined period (e.g., 15-30 minutes) at room temperature.
- Initiate the kinase reaction by adding the substrate and ATP solution to each well.
- Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding the stop/detection solution.
- Incubate the plate for another 60 minutes at room temperature to allow for the detection signal to develop.

- Read the plate on a TR-FRET plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The **3-quinolinecarbonitrile** scaffold continues to be a valuable platform for the development of novel kinase inhibitors. Its versatility allows for the fine-tuning of selectivity and potency against a wide range of kinase targets. The protocols and data presented in this document are intended to serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery, facilitating the synthesis and evaluation of new chemical entities based on this important heterocyclic core.

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